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molecular formula C9H9NO3 B8770119 5-(1,3-Dioxolan-2-yl)picolinaldehyde

5-(1,3-Dioxolan-2-yl)picolinaldehyde

Cat. No. B8770119
M. Wt: 179.17 g/mol
InChI Key: GDNYXSYBRVRZLB-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a tetrahydrofuran (100 mL) solution of 2-bromo-5-[1,3]dioxolan-2-yl-pyridine (4.77 g, 20.7 mmol) described in Manufacturing Example 154-1-2 was added n-butyl lithium (14.3 mL, 1.6 M hexane solution, 22.8 mmol) under nitrogen atmosphere at −78° C., which was stirred for 20 minutes at −78° C. Then, N,N-dimethylformamide (1.92 mL, 24.8 mmol) was added to the reaction mixture, which was stirred for 15 minutes while the temperature was raised to room temperature. Water was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (1.73 g, 47%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Quantity
1.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:2]1.Br[C:7]1[CH:12]=[CH:11][C:10]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)=[CH:9][N:8]=1.C([Li])CCC.CN(C)C=O>O>[O:14]1[CH2:15][CH2:16][O:17][CH:13]1[C:10]1[CH:11]=[CH:12][C:7]([CH:2]=[O:1])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
4.77 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C1OCCO1
Step Three
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
1.92 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
which was stirred for 20 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 15 minutes while the temperature
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C(OCC1)C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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